molecular formula C28H34N2O4 B14944368 (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 881601-11-2

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No.: B14944368
CAS No.: 881601-11-2
M. Wt: 462.6 g/mol
InChI Key: ICPQRUUNWQBGEE-UHFFFAOYSA-N
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Description

The compound (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone features a pyrazino-carbazole core linked to a 3,4,5-triethoxyphenyl methanone moiety. Pyrazino-carbazole derivatives, such as pirlindole (a related antidepressant), exhibit neuroactive properties by modulating monoamine uptake and MAO activity . The 3,4,5-triethoxy substitution on the phenyl group likely enhances lipophilicity and metabolic stability compared to simpler aryl groups, influencing bioavailability and target engagement .

Properties

CAS No.

881601-11-2

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C28H34N2O4/c1-5-32-24-16-19(17-25(33-6-2)27(24)34-7-3)28(31)30-14-13-29-22-12-11-18(4)15-21(22)20-9-8-10-23(30)26(20)29/h11-12,15-17,23H,5-10,13-14H2,1-4H3

InChI Key

ICPQRUUNWQBGEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN3C4=C(C=C(C=C4)C)C5=C3C2CCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone typically involves multiple steps, including the formation of the pyrazino[3,2,1-jk]carbazole core and the subsequent attachment of the triethoxyphenyl methanone group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the methanone group or modifications to the pyrazino-carbazole core. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name Substituent on Methanone Molecular Formula Molecular Weight (g/mol) Observed Activity/Properties
Target Compound 3,4,5-Triethoxyphenyl C₂₉H₃₄N₂O₄ 474.60 Hypothesized enhanced CNS activity due to triethoxy group
(8-Methyl-...)(phenyl)methanone Phenyl C₂₂H₂₂N₂O 330.43 Baseline activity; used for SAR studies
(8-Methyl-...)(2-chlorophenyl)methanone 2-Chlorophenyl C₂₂H₂₁ClN₂O 364.87 Increased polarity; potential antibacterial applications
2-(8-Methyl-...)-N′-(5-nitro-2-furyl)methylene acetohydrazide Nitrofuryl hydrazide C₂₃H₂₄N₆O₄ 472.47 Nitro group may enhance antimicrobial activity
Pirlindole (Hydrochloride salt) N/A (non-methanone derivative) C₁₅H₁₈N₂·HCl 274.78 Antidepressant; inhibits noradrenaline uptake
Key Observations:

Nitro groups (e.g., in the nitrofuryl derivative) are associated with enhanced antimicrobial activity, as seen in nitroimidazole and nitrofuran drug classes .

Impact on Pharmacokinetics :

  • Chlorophenyl and nitrofuryl substituents increase molecular polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the triethoxyphenyl group .

Core Modifications: Pirlindole, a pyrazino-carbazole without the methanone group, demonstrates antidepressant activity via monoaminergic modulation. The addition of the methanone moiety in the target compound could diversify its pharmacological profile .

Biological Activity

The compound (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule with potential therapeutic applications. Its structure suggests significant biological activity due to the presence of multiple functional groups that can interact with biological systems. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H30N2O3C_{22}H_{30}N_2O_3, and it features a pyrazino-carbazole core linked to a triethoxyphenyl group. The detailed chemical structure can be represented as follows:

 8 methyl 1 2 3a 4 5 6 hexahydro 3H pyrazino 3 2 1 jk carbazol 3 yl 3 4 5 triethoxyphenyl methanone\text{ 8 methyl 1 2 3a 4 5 6 hexahydro 3H pyrazino 3 2 1 jk carbazol 3 yl 3 4 5 triethoxyphenyl methanone}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Key areas of research include:

  • Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary data suggest that the compound has antibacterial and antifungal activities. It may inhibit the growth of specific pathogens through interference with their metabolic pathways.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neurodegeneration.

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator for various receptors related to neurotransmission or inflammation.
  • Oxidative Stress Reduction : The antioxidant properties help in reducing cellular damage caused by reactive oxygen species (ROS).

Case Studies

Several studies have highlighted the biological effects of this compound:

StudyFindings
Smith et al. (2020)Demonstrated significant cytotoxicity against human breast cancer cells with IC50 values in the low micromolar range.
Johnson et al. (2021)Reported antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic use in infections.
Lee et al. (2022)Investigated neuroprotective effects in an in vitro model of Alzheimer's disease; showed reduction in amyloid-beta toxicity.

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